(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

Enantioselective Synthesis Serotonin Receptor Agonists Chiral Resolution

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chiral, primary alkanamine built on a 5-chlorobenzofuran core. It is formally the S-enantiomer of 1-(5-chlorobenzofuran-2-yl)butan-1-amine, a structural isomer of the well-known NMDA antagonist norketamine.

Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
Cat. No. B15255339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine
Molecular FormulaC12H14ClNO
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N
InChIInChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1
InChIKeySVZUBEVKYOBFFC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine (CAS 1269966-87-1) for Specialized CNS Research


(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chiral, primary alkanamine built on a 5-chlorobenzofuran core . It is formally the S-enantiomer of 1-(5-chlorobenzofuran-2-yl)butan-1-amine, a structural isomer of the well-known NMDA antagonist norketamine . The compound (C12H14ClNO; MW 223.70 g/mol) is primarily sourced as a high-purity (>=95%) research intermediate for medicinal chemistry , existing within a broader patent landscape of aminoalkyl benzofuran derivatives targeting serotonin receptors, monoamine transporters, and other CNS pathways [1].

The Risk of Generic Substitution: Why (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is Not Interchangeable


This compound cannot be generically substituted because both its stereochemistry and core substitution pattern are critical determinants of biological activity within the benzofuran class. The 5-chloro substituent on the benzofuran ring is known to modulate potency and selectivity at monoamine transporters and receptors compared to other halogen or unsubstituted analogs [1]. Furthermore, patent data explicitly claims that enantiomerically enriched mixtures of related benzofuran amines possess distinct entactogenic, serotonergic, and dopaminergic effects, with the S-enantiomer often driving desired therapeutic activity while minimizing off-target effects associated with the R-enantiomer or racemate [2]. Swapping to a close analog without this specific stereochemistry and substitution pattern is therefore likely to invalidate established structure-activity relationships (SAR).

Quantitative Differentiation Guide for (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine


Enantiomeric Purity and Pharmacological Divergence from the R-Isomer

The target (S)-enantiomer is a distinct chemical entity from its (R)-isomer, (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine (CAS 1270025-71-2) . Within this compound class, enantiomers often display divergent pharmacological profiles. For instance, patent data on the structurally related benzofuran 5-MBPB indicates that its enantiomers have different monoamine release profiles: while both are full serotonin releasers, the R-enantiomer is only a partial norepinephrine releaser and a dopamine reuptake inhibitor [1]. This class-level inference strongly suggests that the target (S)-enantiomer will exhibit a unique pharmacological signature compared to its (R)-counterpart, which may translate to a different therapeutic or off-target effect profile.

Enantioselective Synthesis Serotonin Receptor Agonists Chiral Resolution

MAO Inhibition Potential Driven by 5-Chlorobenzofuran Scaffold

The 5-chlorobenzofuran moiety is a recognized scaffold for monoamine oxidase (MAO) inhibition. A structurally related compound, CHEMBL3585840, containing a 5-chlorobenzofuran group, exhibits potent MAO-A inhibition with an IC50 of 51 nM, while showing very weak MAO-B inhibition (IC50 = 420 µM), demonstrating high selectivity [1]. Although (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine has not been directly assayed, its shared 5-chlorobenzofuran pharmacophore suggests it may also be a candidate for selective MAO-A inhibition, a property that distinguishes it from non-chlorinated benzofuran analogs which may lack this activity.

Monoamine Oxidase Inhibition Serotonin Metabolism Neurochemistry

Differentiation from the Racemic Mixture in Research Outcomes

The racemic mixture, 1-(5-chlorobenzofuran-2-yl)butan-1-amine (CAS 1270570-89-2), is a more commonly available analog . However, research on this class of compounds demonstrates that the racemate often presents a suboptimal pharmacological profile. For example, enantiomerically enriched mixtures of 5-MBPB are claimed to have 'more entactogenic effects than the corresponding racemic mixture in a human' and a 'greater amount of serotonin-receptor-dependent therapeutic effects' while decreasing 'nicotinic effects or dopaminergic effects' [1]. This indicates that using the pure (S)-enantiomer, rather than the racemate, is likely to yield a cleaner pharmacological signal, reduce data variability, and better align with therapeutic development goals.

Chiral Pharmacology Racemic Switch CNS Drug Development

High-Impact Application Scenarios for (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine


Enantioselective Probe Development for Serotonergic Pathways

The compound serves as a critical chiral building block or probe for dissecting serotonin receptor and transporter pharmacology. Given the established principle that S-enantiomers in this class enhance serotonin-receptor-dependent therapeutic effects while decreasing off-target dopaminergic and nicotinic effects [1], this specific molecule is ideal for synthesizing novel ligands to study 5-HT2A, 5-HT2C, or SERT activity without the data noise introduced by the R-isomer.

Structure-Activity Relationship (SAR) Studies on MAO Inhibition

The 5-chlorobenzofuran core is associated with potent and selective MAO-A inhibition, as evidenced by a structurally related compound exhibiting a 51 nM IC50 [2]. This makes (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine a valuable template for medicinal chemists investigating the role of the 5-chloro group and the butylamine side chain in MAO binding affinity and selectivity, potentially leading to new treatments for depression or anxiety.

Synthesis of Advanced Entactogenic or Antidepressant Candidates

This compound can be used as a key intermediate in synthesizing more complex benzofuran derivatives aimed at mental disorder treatment. Its S-configuration and 5-chloro substitution are structural motifs present in patents for entactogenic compositions designed to enhance therapeutic empathy while minimizing hallucinogenic or other unwanted psychoactive effects [1]. Using this specific enantiomer from the outset streamlines the synthetic route to candidate molecules with a desired pharmacological profile.

Investigating the Impact of Chirality on Pharmacokinetics and Metabolism

The target compound is a structural isomer of norketamine, the active metabolite of ketamine . Researchers can use this molecule to conduct comparative metabolic stability and CYP450 inhibition studies against its R-isomer and racemate. This data is crucial for understanding how the benzofuran scaffold and its chirality influence hepatic clearance and metabolite formation, directly informing the design of new chemical entities with predictable ADME properties.

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